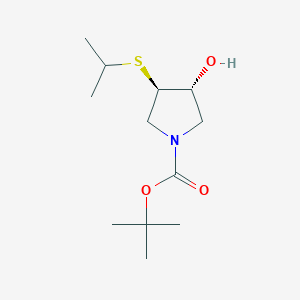
2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide
Vue d'ensemble
Description
2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide (CEPN) is a synthetic compound used in a variety of scientific research applications. It is a member of the acetamide family of compounds, which are characterized by the presence of an amide group linked to an alkyl or aryl group. CEPN has been studied extensively for its potential to be used in a variety of biochemical and physiological applications.
Applications De Recherche Scientifique
Metabolic Pathways and Environmental Impact
The compound and its related chloroacetamide herbicides are extensively researched in the context of environmental health and agricultural science. A study by Coleman et al. (2000) discussed the comparative metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. The research highlights the carcinogenicity of these compounds in rats and elaborates on their complex metabolic activation pathway leading to a DNA-reactive dialkylbenzoquinone imine, with important intermediates like CDEPA and CMEPA involved in the pathway. The study provides insights into the metabolism of these herbicides, demonstrating differences in metabolic rates between rat and human liver microsomes and identifying cytochrome P450 isoforms responsible for the metabolism of these herbicides in humans (Coleman et al., 2000).
Crystallography and Co-crystal Formation
Karmakar et al. (2009) conducted a structural study on co-crystals and a salt of quinoline derivatives with an amide bond. The study discusses the formation of co-crystals with aromatic diols and analyzes the crystal structure of perchloric acid salt of quinolin-8-ylamino-acetic acid, offering insights into the structural aspects of these compounds (Karmakar et al., 2009).
Radioactive Labeling for Metabolic Studies
Latli and Casida (1995) worked on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, highlighting their importance in studies on metabolism and mode of action. The research presents methods to obtain high specific activity for these compounds, which is crucial for metabolic studies (Latli & Casida, 1995).
Soil Interaction and Agricultural Implications
Banks and Robinson (1986) studied the soil reception and activity of chloroacetamide herbicides, including acetochlor and metolachlor, in relation to wheat straw cover and irrigation. Their work provides valuable insights into the herbicidal activity, retention on straw, and the dynamics of these herbicides in agricultural settings, informing on their efficacy and environmental interaction (Banks & Robinson, 1986).
Interaction with Biological Systems
Agarwal and Mital (1976) examined the reactions of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, contributing to the understanding of how such compounds interact with biological systems and form various heterocyclic compounds, potentially leading to insights into their biological activity and applications (Agarwal & Mital, 1976).
Propriétés
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-(naphthalen-1-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-2-25-19-12-10-18(11-13-19)23(21(24)14-22)15-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBSBGIUYGLJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CC3=CC=CC=C32)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)
![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)


![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)


![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)
